
1-Iodo-2,3,4,5-tetramethylbenzene;propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene;propylurea is a compound that combines the structural features of an iodinated aromatic ring and a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .
Propylurea can be synthesized by reacting propylamine with urea under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the urea derivative .
Industrial Production Methods: The industrial production of 1-iodo-2,3,4,5-tetramethylbenzene involves large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. Propylurea production in industrial settings often employs batch reactors with precise temperature and pH control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media are commonly used.
Major Products:
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene;propylurea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene;propylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: Shares the iodinated aromatic structure but lacks the urea moiety.
Propylurea: Contains the urea structure but lacks the iodinated aromatic ring.
Uniqueness: 1-Iodo-2,3,4,5-tetramethylbenzene;propylurea is unique due to the combination of an iodinated aromatic ring and a urea derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H23IN2O |
|---|---|
Molecular Weight |
362.25 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;propylurea |
InChI |
InChI=1S/C10H13I.C4H10N2O/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-3-6-4(5)7/h5H,1-4H3;2-3H2,1H3,(H3,5,6,7) |
InChI Key |
BSUUCSMDAFESOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)
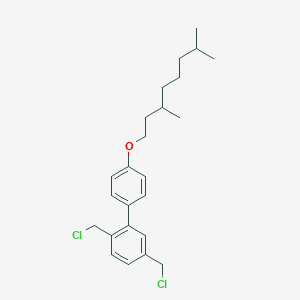
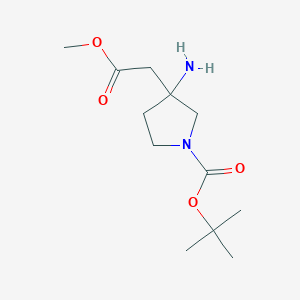
![1-Bromo-6-fluorodibenzo[b,d]furan](/img/structure/B12818531.png)
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
![3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine](/img/structure/B12818535.png)
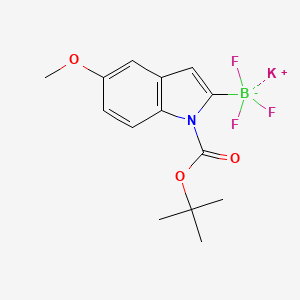
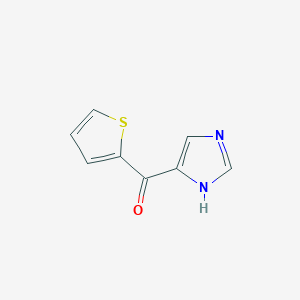
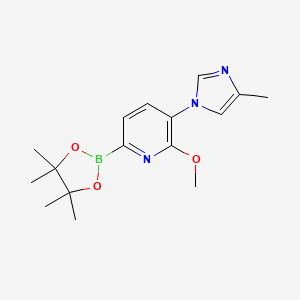

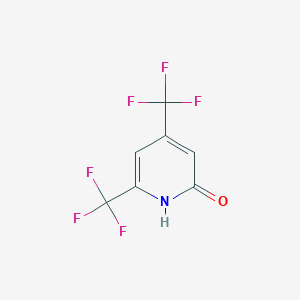
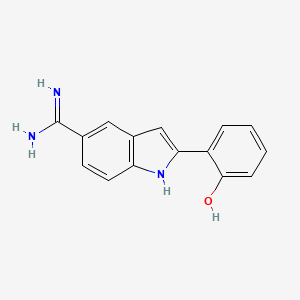
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12818577.png)
